molecular formula C5H11Cl2NO2S B12849006 (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride

(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride

Cat. No.: B12849006
M. Wt: 220.12 g/mol
InChI Key: VRCFCWBKMOQNNB-ALUAXPQUSA-N
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Description

(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide dihydrochloride is a bicyclic compound featuring a sulfur and nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the cyclization of appropriate precursors to form the bicyclic core. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the bicyclic structure is achieved through nucleophilic substitution or addition reactions.

    Oxidation to Form the Dioxide: The sulfur atom is oxidized to form the dioxide, typically using oxidizing agents such as hydrogen peroxide or peracids.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the sulfur atom.

    Reduction: Reduction reactions can target the sulfur dioxide group, potentially converting it back to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hal

Properties

Molecular Formula

C5H11Cl2NO2S

Molecular Weight

220.12 g/mol

IUPAC Name

(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;dihydrochloride

InChI

InChI=1S/C5H9NO2S.2ClH/c7-9(8)3-4-1-5(9)2-6-4;;/h4-6H,1-3H2;2*1H/t4-,5-;;/m1../s1

InChI Key

VRCFCWBKMOQNNB-ALUAXPQUSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CS2(=O)=O.Cl.Cl

Canonical SMILES

C1C2CNC1CS2(=O)=O.Cl.Cl

Origin of Product

United States

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